2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and bioavailability, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various difluoromethylation methods, including electrophilic, nucleophilic, and radical difluoromethylation . For instance, the difluoromethylation of imidazole derivatives can be accomplished using difluorocarbene reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the imidazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various functionalized imidazole derivatives .
Scientific Research Applications
2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound effective in its applications .
Comparison with Similar Compounds
2-trifluoromethylimidazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-methylimidazole-4-carboxylic acid: Lacks the difluoromethyl group, resulting in different properties and reactivity.
Uniqueness: 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to its non-fluorinated counterparts .
Properties
CAS No. |
2248380-17-6 |
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Molecular Formula |
C6H6F2N2O2 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)9-5(10)4(7)8/h2,4H,1H3,(H,11,12) |
InChI Key |
RDBFDPGMVMRHRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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